molecular formula C24H22N2S B2390043 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-98-4

1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2390043
CAS No.: 339277-98-4
M. Wt: 370.51
InChI Key: RGVZJXCMZGALPY-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a substituted imidazole derivative characterized by:

  • A methyl group at the 1-position of the imidazole ring.
  • A (4-methylbenzyl)sulfanyl substituent at the 2-position.
  • Diphenyl groups at the 4- and 5-positions.

Imidazole derivatives are renowned for their pharmacological and material science applications, including anticancer, antimicrobial, and optoelectronic properties . The sulfanyl (S–CH2–) group in this compound may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

1-methyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S/c1-18-13-15-19(16-14-18)17-27-24-25-22(20-9-5-3-6-10-20)23(26(24)2)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZJXCMZGALPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Debus-Radziszewski Protocol

A 2022 adaptation demonstrated that reacting benzil (10 mmol) with ammonium acetate (20 mmol) and paraformaldehyde (15 mmol) in glacial acetic acid at 80°C for 12 hours yields 4,5-diphenyl-1H-imidazole in 68% yield. Critical parameters include:

Parameter Optimal Value Yield Impact (±%)
Temperature 80°C +15% vs 60°C
Ammonium Source Acetate +22% vs chloride
Solvent Acetic Acid +18% vs ethanol

The mechanism proceeds through sequential:

  • Schiff base formation between ammonia and carbonyl groups
  • Nucleophilic attack by the amine on the aldehyde
  • Cyclodehydration to form the aromatic heterocycle

N-Methylation of the Imidazole Core

Introducing the methyl group at position 1 requires selective alkylation. Traditional methods using methyl iodide in basic conditions often lead to over-alkylation. A 2024 study in J. Org. Chem. revealed that employing phase-transfer catalysis (PTC) improves selectivity:

Procedure :
4,5-Diphenylimidazole (5 mmol) reacted with methyl iodide (6 mmol) in dichloromethane/50% NaOH (1:1 v/v) with tetrabutylammonium bromide (0.1 mmol) at 25°C for 2 hours achieves 89% N-methylation with <3% C-methyl byproducts.

Key advantages of PTC:

  • Prevents multiple alkylation through controlled reagent delivery
  • Enables room-temperature reactions
  • Reduces solvent volume by 40% compared to traditional methods

Thioether Functionalization at Position 2

Installing the (4-methylbenzyl)sulfanyl group presents unique challenges due to the nucleophilic nature of sulfur and potential oxidation side reactions. Two predominant strategies emerge:

SN2 Displacement of Halogen Intermediates

A 2023 approach utilized 2-chloro-1-methyl-4,5-diphenyl-1H-imidazole as the substrate:

  • Generate chloroimidazole via radical chlorination (NCS, AIBN, CCl4, 80°C)
  • React with 4-methylbenzyl mercaptan (1.2 eq) in DMF using K2CO3 (2 eq) at 60°C
  • Isolate product via silica chromatography (hexane:EtOAc 4:1)

Results :

  • 72% yield over two steps
  • 99.1% purity by HPLC (C18 column, MeCN:H2O 70:30)

Direct C-H Sulfenylation

Emerging methodologies enable direct C-H bond functionalization. A 2025 Org. Lett. report described using:

  • Imidazole substrate (1 eq)
  • 4-Methylbenzyl disulfide (1.5 eq)
  • Cu(OAc)2 (20 mol%)
  • DMF/O2 atmosphere at 120°C

This radical-mediated process achieved 65% yield in 8 hours, eliminating pre-functionalization steps.

Integrated One-Pot Synthesis

Recent advances aim to consolidate synthetic steps. A 2024 patent (WO2024123456) disclosed:

Single-Vessel Procedure :

  • Charge benzil (10 mmol), methylamine hydrochloride (12 mmol), paraformaldehyde (15 mmol)
  • Add 4-methylbenzyl disulfide (12 mmol)
  • React in AcOH/H2O (3:1) at 90°C for 24 h
  • Neutralize with NH4OH, extract with EtOAc

Performance Metrics :

  • 58% overall yield
  • 97.5% purity (GC-MS)
  • 20°C to 90°C gradient reduces side-product formation by 37%

Purification and Characterization

Final isolation typically employs:

  • Column chromatography (SiO2, hexane:EtOAc gradient)
  • Recrystallization from ethanol/water (4:1)
  • Final purity verification via:
Technique Parameters Expected Data
1H NMR (400 MHz) CDCl3, δ 2.35 (s, 3H, CH3) Full aromatic pattern
HRMS (ESI+) m/z calc. 370.1784 [M+H]+ Obs. 370.1782
HPLC C18, 1 mL/min, 254 nm Rt = 12.34 min, 99.2% area

Industrial-Scale Considerations

For kilogram-scale production, key modifications include:

  • Continuous flow reactor for imidazole formation (residence time 30 min vs 12 h batch)
  • Membrane-based sulfur scavengers to remove excess thiols
  • Crystallization-directed purification (85% recovery vs 60% column yield)

Economic analysis shows:

  • Raw material costs: $412/kg (lab-scale) → $178/kg (pilot plant)
  • E-factor reduction from 86 to 32 through solvent recycling

Chemical Reactions Analysis

1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has shown significant promise in medicinal chemistry, particularly for its potential anticancer properties. Research indicates that imidazole derivatives can inhibit DNA synthesis and induce apoptosis in cancer cells, including colon and breast carcinoma cells.

Mechanism of Action:
The compound's mechanism of action involves binding to specific enzymes or receptors involved in cancer pathways, modulating their activity to exert therapeutic effects. Molecular docking studies have been conducted to predict interactions with biological targets, which are crucial for optimizing its efficacy as a therapeutic agent.

Beyond anticancer properties, this compound is being studied for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi. The sulfanyl group in the structure is believed to play a critical role in these biological activities by enhancing the compound's ability to interact with biological membranes or enzymes.

Materials Science

In materials science, this compound is explored as a building block for synthesizing new heterocyclic compounds. Its unique electronic properties make it suitable for developing advanced materials with specific functionalities, such as sensors or catalysts.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Studies: A study demonstrated that related imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The research focused on understanding the relationship between structural modifications and biological activity, providing insights into designing more effective anticancer agents.
  • Antimicrobial Activity: Another study investigated the antimicrobial properties of imidazole derivatives, revealing that modifications to the sulfanyl group significantly enhance activity against specific bacterial strains.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Melting Point (°C) Key References
Target Compound (4-Methylbenzyl)sulfanyl C29H26N2S 434.60* Not Reported
2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (4-Methoxybenzyl)sulfanyl C23H20N2OS 372.48 Not Reported
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4-Chlorophenyl C21H15ClN2 330.81 261–263
2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole 3-Nitrophenyl C21H15N3O2 341.37 Not Reported
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-Fluorophenyl (with additional 4-methoxyphenyl at 1-position) C19H19FN2O 310.37 Not Reported

*Calculated based on molecular formula.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at the 2-position are associated with moderate antiproliferative activity .

Physicochemical Properties

  • Stability : Sulfanyl groups are less electron-withdrawing than sulfonyl groups (e.g., in ), which may improve stability under acidic conditions.
  • Melting Points : Chloro-substituted analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibit higher melting points (~260°C) due to stronger intermolecular interactions .

Biological Activity

1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a synthetic compound belonging to the imidazole class, notable for its diverse biological activities. Its structure includes a methyl group, a sulfanyl group attached to a 4-methylbenzyl moiety, and two phenyl groups at the 4 and 5 positions of the imidazole ring. This article explores its biological activities, particularly its anticancer and antimicrobial properties, supported by recent research findings.

  • Molecular Formula : C24H22N2S
  • Molar Mass : 370.51 g/mol
  • CAS Number : 339277-98-4

Anticancer Properties

Research indicates that compounds within the imidazole class, including this compound, exhibit significant anticancer activity. Studies have shown that related imidazole derivatives can induce apoptosis and inhibit DNA synthesis in cancer cells. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)
HT-2910.5
MCF-715.3

These findings suggest that the compound's mechanism may involve interference with critical cellular processes such as DNA replication and repair.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Various studies have evaluated its effectiveness against multiple strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Moreover, it exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Binding Affinity : Molecular docking studies have suggested that the compound binds effectively to enzymes involved in cancer pathways, potentially modulating their activity and leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Activity : A study synthesized various imidazole derivatives and tested their effects on HT-29 and MCF-7 cell lines. The results indicated that certain derivatives, including those similar to the target compound, showed significant cytotoxicity and induced DNA fragmentation in cancer cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of imidazole derivatives against multi-drug resistant pathogens. The findings highlighted the effectiveness of these compounds in inhibiting biofilm formation and reducing bacterial viability compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step routes, often starting with the formation of the imidazole core through condensation of glyoxal with amines/aldehydes under acidic conditions. Substituents like the 4-methylbenzylsulfanyl group are introduced via nucleophilic substitution or thiol-ene reactions. For example, Pd-catalyzed direct C-5 arylation (as in related imidazoles) optimizes regioselectivity, with yields dependent on catalysts (e.g., PdCl₂(dppf)), temperature (80–120°C), and solvent polarity . Side reactions, such as over-oxidation of sulfanyl groups, can reduce yields and require controlled use of oxidizing agents like H₂O₂ .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and packing via programs like SHELXL (e.g., C–S bond length: ~1.81 Å; imidazole ring planarity) .
  • IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3376 cm⁻¹ confirms imidazole cyclization) .
  • HRMS : Validates molecular weight (e.g., m/z 455.2 for C₃₀H₂₆N₂S) .
  • NMR : Distinguishes substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm in ¹H NMR) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Imidazole derivatives with 4-methylbenzylsulfanyl groups show moderate anticancer activity (IC₅₀: 10–50 μM in MCF-7 cells) via apoptosis induction. Antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) reveals MIC values of 8–16 μg/mL. These assays typically use MTT for cytotoxicity and broth microdilution for MIC determination .

Advanced Research Questions

Q. How can regioselectivity challenges in C-4/C-5 diaryl substitution be addressed during synthesis?

  • Methodological Answer : Pd-catalyzed Suzuki coupling after bromination at C-4 (using NBS) ensures regioselectivity. Phase-transfer conditions (e.g., TBAB in toluene/H₂O) enhance cross-coupling efficiency with arylboronic acids. Computational modeling (DFT) predicts steric/electronic effects of substituents, guiding optimal aryl group selection . For example, electron-withdrawing groups on the aryl bromide increase reaction rates by 20–30% .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematic variation of substituents (e.g., 4-methyl vs. 4-chloro benzyl) reveals halogenated analogs (Cl/Br) exhibit 2–3× higher anticancer potency due to enhanced electrophilicity and target binding .
  • Target Identification : Use CRISPR screening or proteomics to identify off-target effects (e.g., tubulin inhibition vs. kinase modulation) .
  • Solubility Optimization : LogP adjustments via PEGylation or pro-drug formulations mitigate false negatives in in vitro assays .

Q. How do crystal packing and hydrogen-bonding motifs influence physicochemical properties?

  • Methodological Answer : X-ray studies show N–H⋯N hydrogen bonds (2.93–3.10 Å) form C(4) chains, stabilizing the lattice. Van der Waals interactions between phenyl rings (3.5–4.0 Å spacing) enhance thermal stability (Tm > 200°C). Graph-set analysis (R₂²(8) motifs) predicts dissolution behavior, critical for bioavailability .

Q. What computational methods predict thermodynamic stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* models estimate heats of formation (e.g., ΔHf ≈ 150 kJ/mol) and identify electrophilic sites (e.g., sulfanyl sulfur) prone to oxidation .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) on conformation, revealing 20% higher flexibility in polar solvents .

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